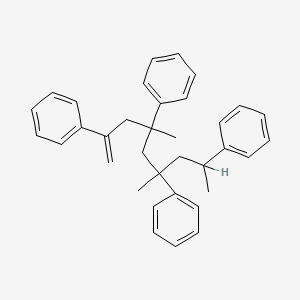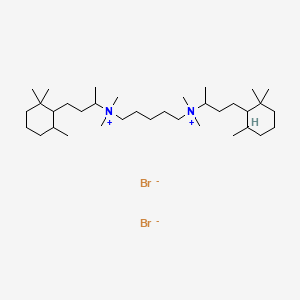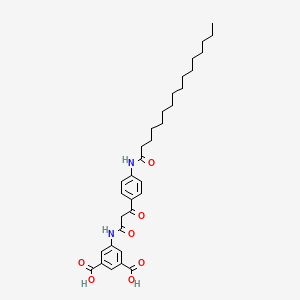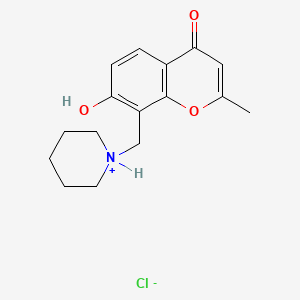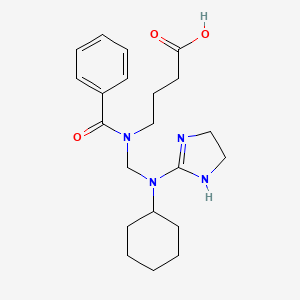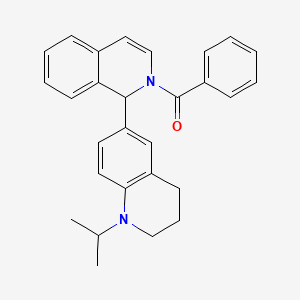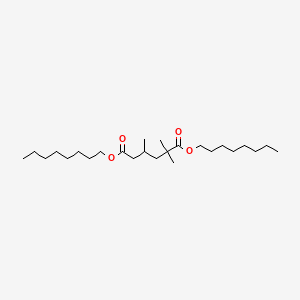
Dioctyl 2,2,4-trimethyladipate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctyl 2,2,4-trimethyladipate (DOTMA) is a synthetic organic compound belonging to the class of plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material, commonly used in the production of flexible PVC (polyvinyl chloride) products. DOTMA is known for its excellent plasticizing properties, making it a valuable component in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: DOTMA can be synthesized through the esterification of 2,2,4-trimethyladipic acid with octanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of DOTMA along with water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of DOTMA involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and byproducts.
化学反应分析
Types of Reactions: DOTMA can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: DOTMA can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve the replacement of one of the ester groups with another functional group, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of DOTMA can lead to the formation of dioctyl 2,2,4-trimethyladipic acid.
Reduction: Reduction reactions can produce dioctyl 2,2,4-trimethyladipate derivatives with reduced ester groups.
Substitution: Substitution reactions can yield various ester derivatives depending on the nucleophile used.
科学研究应用
DOTMA has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a solvent in organic synthesis.
Biology: Employed in the preparation of biological membranes and lipid bilayers for studying membrane properties and interactions.
Medicine: Utilized in the formulation of drug delivery systems and medical devices due to its biocompatibility and non-toxic nature.
Industry: Applied in the production of flexible PVC products such as cables, flooring, and medical tubing.
作用机制
The mechanism by which DOTMA exerts its effects primarily involves its interaction with polymer chains. As a plasticizer, DOTMA intercalates between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This mechanism enhances the mechanical properties of the polymer, making it more pliable and durable.
Molecular Targets and Pathways Involved: DOTMA targets the polymer matrix, specifically interacting with the ester groups in the polymer chains. The presence of DOTMA disrupts the crystalline structure of the polymer, leading to increased flexibility and reduced brittleness.
相似化合物的比较
Dioctyl phthalate (DOP)
Dioctyl adipate (DOA)
Dioctyl sebacate (DOS)
Diisononyl phthalate (DINP)
Diisodecyl phthalate (DIDP)
属性
CAS 编号 |
68975-81-5 |
|---|---|
分子式 |
C25H48O4 |
分子量 |
412.6 g/mol |
IUPAC 名称 |
dioctyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C25H48O4/c1-6-8-10-12-14-16-18-28-23(26)20-22(3)21-25(4,5)24(27)29-19-17-15-13-11-9-7-2/h22H,6-21H2,1-5H3 |
InChI 键 |
PWGKFKFFANDJNJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




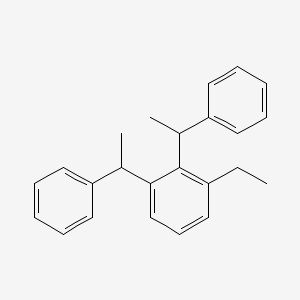
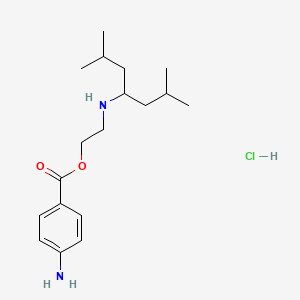
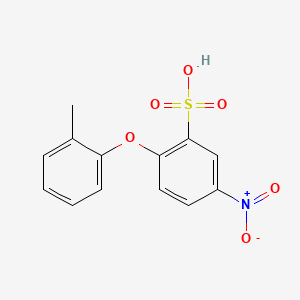
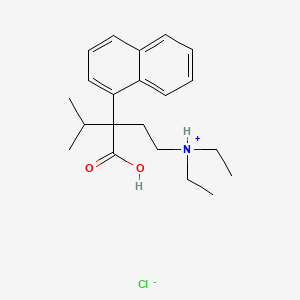
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
